Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9) |
InChI Key |
PMGSPDVTAKHCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)NC2C1 |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations
The systematic IUPAC name for this compound is Hexahydrocyclopenta[b]pyrrol-2(1H)-one. It is classified as a lactam, which is a cyclic amide, and more specifically, a γ-lactam due to the placement of the carbonyl group relative to the nitrogen atom within the five-membered pyrrolidinone ring. evitachem.com
A critical aspect of this molecule is its stereochemistry, which arises from the two chiral centers at the bridgehead carbons where the two rings are fused (positions 3a and 6a). This fusion can result in different spatial arrangements of the rings relative to each other. The stereochemistry at these centers significantly influences the compound's chemical properties, reactivity, and biological activity. evitachem.com
The two main diastereomers are the cis-fused and trans-fused forms. Each of these diastereomers is chiral and can exist as a pair of enantiomers. The most commonly cited stereoisomers in research are the cis-fused enantiomers: (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one and (3aS,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one. evitachem.com The specific stereoisomer is often crucial in applications like drug development, where enantioselective synthesis using chiral catalysts may be employed to produce a single, desired form. evitachem.com
Table 1: Stereoisomers of this compound
| Stereochemical Descriptor | Ring Fusion | Chirality |
|---|---|---|
| (cis) | The hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the ring system. | Exists as a pair of enantiomers: (3aR,6aS) and (3aS,6aR). |
Significance Within Fused Pyrrolidine Chemistry and Bicyclic Lactam Scaffolds
Classical Approaches to the Hexahydrocyclopenta[b]pyrrole Ring System
Historically, the construction of bicyclic lactam frameworks has relied on robust and well-established chemical transformations. These classical methods, while sometimes lacking the stereocontrol of contemporary strategies, are fundamental in synthetic organic chemistry. Two notable examples applicable to the synthesis of fused lactams are the Beckmann rearrangement and the intramolecular Schmidt reaction.
The Beckmann rearrangement is a venerable method for converting an oxime into an amide. nih.gov For the synthesis of a bicyclic lactam like this compound, this would typically involve the rearrangement of a bicyclic ketoxime, such as that derived from bicyclo[3.3.0]octan-2-one. The reaction is catalyzed by acid (e.g., sulfuric acid, polyphosphoric acid) and proceeds via the anti-periplanar migration of the carbon group opposite the oxime's hydroxyl group to the nitrogen atom. nih.govnih.gov This ring expansion-type reaction transforms a cyclic ketone into a larger cyclic lactam. For instance, the oxime of a cyclopentanone (B42830) fused to another ring can be rearranged to form a six-membered lactam. Conversely, the oxime of a fused cyclohexanone (B45756) can yield a seven-membered lactam or, depending on the migrating group, could potentially form a fused pyrrolidinone. nih.govresearchgate.netacs.org
The intramolecular Schmidt reaction offers another classical route. This reaction involves the treatment of an azido (B1232118) ketone with a strong acid, which catalyzes a rearrangement to form a lactam. rsc.orgnih.gov The key precursor for synthesizing the hexahydrocyclopenta[b]pyrrole core would be a 2-(azidoalkyl)cyclopentanone. Upon protonation of the ketone, the azide (B81097) moiety intramolecularly attacks the carbonyl carbon. A subsequent rearrangement, driven by the expulsion of dinitrogen gas (N₂), leads to the migration of one of the cyclopentane (B165970) ring carbons to the nitrogen atom, thereby forming the fused bicyclic lactam. rsc.orgnih.govwikipedia.org This method has proven valuable in the synthesis of various fused and bridged bicyclic alkaloids. rsc.org
| Classical Method | Starting Material | Key Reagents | Product Type |
| Beckmann Rearrangement | Cyclic Ketoxime | H₂SO₄, PCl₅, TsCl | Ring-expanded Lactam |
| Intramolecular Schmidt Reaction | Azido Ketone | H₂SO₄, TFA, Lewis Acids | Fused/Bridged Lactam |
Contemporary and Stereoselective Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of complex molecules like this compound, these strategies emphasize stereocontrol, allowing for the preparation of specific enantiomers or diastereomers.
Cyclization reactions are at the heart of forming the bicyclic core. These can be broadly categorized into radical, pericyclic, and other cyclization processes, each offering unique advantages in terms of substrate scope and achievable stereochemistry.
Radical cyclizations provide a powerful means of forming C-C bonds under mild conditions. These reactions typically involve the generation of a radical species that then adds intramolecularly to a double or triple bond, forming a new ring.
Manganese(III) acetate (Mn(OAc)₃) is a common reagent used to initiate oxidative free-radical cyclizations. tubitak.gov.trmdpi.com It can oxidize a 1,3-dicarbonyl compound or a β-keto ester to generate a carbon-centered radical. mdpi.comresearchgate.net This radical can then cyclize onto a suitably positioned alkene. For the synthesis of the hexahydrocyclopenta[b]pyrrole system, a precursor containing an N-alkenyl chain attached to an appropriate β-keto amide or a similar radical precursor could be employed. The reaction typically proceeds via a 5-exo-trig cyclization, which is kinetically favored, to form the five-membered pyrrolidinone ring. tubitak.gov.tr
Samarium(II) iodide (SmI₂) is another powerful single-electron transfer reagent used in radical cyclizations. acs.orgrsc.org It is particularly effective for mediating ketyl-olefin couplings. nih.govrsc.orgresearchgate.net An appropriate keto-alkene precursor can be reductively cyclized using SmI₂ to form a cyclopentanol (B49286) ring, which can then be further elaborated to the target bicyclic lactam. The high oxophilicity of samarium often allows for excellent stereocontrol through chelation in the transition state. nih.govrsc.org
In recent years, "tin-free" radical cyclizations have gained prominence due to the toxicity of organotin reagents like tributyltin hydride (Bu₃SnH). researchgate.net These methods often employ alternative radical initiators and chain-transfer agents or utilize visible-light photoredox catalysis to generate the necessary radical intermediates under exceptionally mild conditions. researchgate.netresearchgate.net
| Radical Reagent | Mechanism Type | Typical Precursor | Key Features |
| Mn(OAc)₃ | Oxidative Cyclization | N-alkenyl β-keto amide | Forms C-C bond via radical addition to alkene |
| SmI₂ | Reductive Ketyl-Olefin Coupling | Keto-alkene | High stereoselectivity via chelation control |
| Photoredox Catalysis | Reductive/Oxidative | Alkyl/Aryl Halide | Tin-free, mild conditions, visible light |
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by orbital symmetry rules. They are highly stereospecific and are among the most powerful reactions for constructing cyclic molecules with well-defined stereochemistry.
The [3+2] Cycloaddition of an azomethine ylide with an alkene (a dipolarophile) is a premier strategy for the direct synthesis of the pyrrolidine ring. nih.govnih.gov To form the this compound skeleton, an azomethine ylide can be generated in situ from the condensation of an α-amino acid (or its ester) with an aldehyde. This 1,3-dipole then reacts with a cyclopentene-based dipolarophile. Alternatively, and more commonly for this specific target, a cyclopentanecarboxaldehyde derivative can react with an amino acid to form an azomethine ylide that has the cyclopentane ring already incorporated. This ylide then undergoes an intramolecular cycloaddition with a tethered alkene. nih.gov The stereochemical outcome of these reactions can often be controlled with high fidelity using chiral catalysts or auxiliaries, making it a highly valuable method in asymmetric synthesis. nih.govmasterorganicchemistry.com
The Diels-Alder reaction , a [4+2] cycloaddition, is a classic method for forming six-membered rings, but it can be ingeniously applied to the synthesis of five-membered ring systems as well. youtube.com For the target bicyclic lactam, a strategy could involve the Diels-Alder reaction of a diene with a dienophile that contains a latent amino acid functionality or can be converted into one. For example, cyclopentadiene (B3395910) could react with a dienophile such as N-acryloyl-oxazolidinone. The resulting bicyclo[2.2.1]heptene adduct contains the cyclopentane ring fused to a six-membered ring. Subsequent oxidative cleavage of the double bond and functional group manipulation can lead to the formation of the pyrrolidinone ring. A key aspect of the Diels-Alder reaction is its stereoselectivity, often favoring the endo product due to secondary orbital interactions, although the exo product is typically more thermodynamically stable. scribd.comlibretexts.orgorganic-chemistry.org
| Reaction | Components | Ring Formed | Stereochemical Control |
| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Pyrrolidine | High; controlled by catalyst/auxiliary |
| Diels-Alder Reaction | Diene + Dienophile | Cyclohexene (precursor) | High; governed by endo rule/sterics |
Reductive transformations, particularly reductive amination, provide a direct and efficient method for constructing the pyrrolidinone ring from acyclic precursors. This strategy involves the formation of a C-N bond and subsequent cyclization in a single conceptual operation.
The key strategy involves the reductive amination/cyclization of a γ-keto acid or a γ-keto ester . researchgate.net For the synthesis of this compound, a suitable precursor would be 2-(3-oxopropyl)cyclopentane-1-carboxylic acid or its corresponding ester. This substrate contains both the ketone and carboxylic acid (or ester) functionalities required for the cyclization. The reaction is typically carried out by treating the keto acid with an amine source (like ammonia (B1221849) or a primary amine) and a reducing agent. masterorganicchemistry.comyoutube.com An imine or enamine intermediate is formed in situ, which is then reduced. The resulting amino acid undergoes spontaneous intramolecular cyclization (lactamization) to yield the final bicyclic lactam. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com This approach is highly convergent and allows for the introduction of diversity at the nitrogen atom if a primary amine is used instead of ammonia.
It is important to distinguish this ring-forming reaction from the use of reducing agents to modify an already existing bicyclic system. For instance, the prompt's mention of Sodium Borohydride Reduction for Endo Alcohols refers to a stereoselective reduction of a ketone substituent on the pre-formed hexahydrocyclopenta[b]pyrrole core. If a ketone group were present on the cyclopentane ring, NaBH₄ reduction could selectively produce an alcohol. The facial selectivity of the hydride attack (leading to an endo or exo alcohol) would be dictated by the steric environment of the bicyclic framework.
| Precursor | Key Reaction | Reagents | Outcome |
| γ-Keto Acid/Ester | Reductive Amination / Lactamization | NH₃ (or R-NH₂), NaBH₄ (or H₂/cat.) | Formation of the pyrrolidinone ring |
| Bicyclic Ketone | Stereoselective Reduction | NaBH₄, LiAlH₄ | Formation of a stereodefined alcohol substituent |
Cross-electrophile coupling is a modern synthetic strategy that forges C-C bonds by coupling two different electrophiles in the presence of a transition metal catalyst (commonly nickel or palladium) and a stoichiometric reductant (like zinc or manganese metal). rsc.org This approach avoids the need to pre-form sensitive organometallic nucleophiles.
While not yet a standard method for the synthesis of this compound, an intramolecular cross-electrophile coupling could be envisioned as a powerful future strategy. This would involve an acyclic precursor containing two electrophilic sites, such as alkyl halides or sulfonates. For example, a precursor with electrophilic groups at the 1 and 5 positions relative to each other could be cyclized. organic-chemistry.org
A hypothetical precursor for the cyclopentane ring could be a 1,5-dihalide. In the presence of a nickel catalyst and a reductant, oxidative addition of one C-X bond to Ni(0) would form an organonickel intermediate. Subsequent intramolecular oxidative addition of the second C-X bond, or a related radical/SET process, followed by reductive elimination would form the cyclopentane ring. organic-chemistry.org If this precursor also contained the necessary nitrogen and carbonyl functionalities, this could lead to a highly convergent synthesis of the bicyclic lactam core. This area of research is rapidly evolving and holds promise for the efficient construction of complex cyclic systems. rsc.org
Multi-Step Syntheses from Accessible Precursors (e.g., Cyclopentane-1,2-dicarboxylic Anhydride)
The synthesis of bicyclic lactams, including analogs of this compound, can be effectively achieved through multi-step reaction sequences starting from readily available chemical precursors. A notable example is the utilization of cyclopentane-1,2-dicarboxylic anhydride (B1165640) as a starting material. researchgate.netresearchgate.net This approach provides a reliable pathway to key bicyclic intermediates. researchgate.net
A documented synthetic route involves a three-step process to produce a key intermediate, which is a precursor to more complex molecules. researchgate.netresearchgate.net The initial step is a condensation reaction between cyclopentane-1,2-dicarboxylic anhydride and 80% hydrazine (B178648) hydrate (B1144303), which results in the formation of N-aminocyclopentane-1,2-dicarboximide. researchgate.netresearchgate.net This intermediate is then subjected to a reduction reaction to yield the corresponding bicyclic amine. researchgate.net This synthetic strategy is recognized for its use of straightforward procedures. researchgate.net
The following table outlines the key transformations in this multi-step synthesis:
| Step | Reactants | Product | Description |
| 1 | Cyclopentane-1,2-dicarboxylic anhydride, 80% Hydrazine hydrate | N-aminocyclopentane-1,2-dicarboximide | Condensation reaction |
| 2 | N-aminocyclopentane-1,2-dicarboximide | Hexahydrocyclopenta[c]pyrrol-2-amine | Reduction of the dicarboximide |
Development of Efficient and Scalable Synthetic Processes
The development of efficient and scalable synthetic processes is a critical aspect of chemical manufacturing, particularly for compounds with potential industrial applications. The synthetic methodology commencing from cyclopentane-1,2-dicarboxylic anhydride has been refined to enhance its suitability for large-scale production. researchgate.netresearchgate.net
The following table summarizes the key features of this optimized process:
| Feature | Description | Reference |
| Starting Material | Cyclopentane-1,2-dicarboxylic anhydride | researchgate.netresearchgate.net |
| Number of Steps | 3 | researchgate.netresearchgate.net |
| Overall Yield | 60% | researchgate.netresearchgate.net |
| Scalability | Suitable for large-scale production | researchgate.netresearchgate.net |
| Key Advantage | Operationally simple procedures | researchgate.net |
Chemical Reactivity and Transformations of the Hexahydrocyclopenta B Pyrrol 2 1h One Scaffold
Reactions Involving the Lactam Moiety
The lactam group within the hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold is a key site for chemical modifications. The reactivity of γ-lactams, such as the pyrrolidinone ring in this structure, has been explored in various contexts. For instance, the generation of rigid 1-azadienes from methylene (B1212753) γ-lactams can lead to spontaneous [4+2] cyclodimerization reactions to form spiro-γ-lactams nih.gov. This reactivity highlights the ability of the lactam to participate in cycloaddition reactions.
Furthermore, the lactam ring can be a precursor to other heterocyclic structures. The synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones, also known as γ-hydroxy-γ-lactams, can be achieved through a base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement nih.gov. While not directly starting from this compound, this demonstrates a transformation pathway for related lactam structures.
Stereospecific and Stereoselective Transformations on the Bicyclic Framework
The fused bicyclic nature of this compound allows for a high degree of stereocontrol in chemical transformations. The rigid framework influences the approach of reagents, leading to stereospecific and stereoselective outcomes.
An example of stereoselective synthesis on a related bicyclic system is the preparation of trans-β-lactams from N-pyrrolylpropanoic acid and aromatic imines. This reaction proceeds through the in situ generation of a heteroarylketene and results in the formation of the trans-β-lactam as either a single isomer or the major product researchgate.net.
In a different system, the aza-Cope-Mannich reaction has been utilized for the highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones nih.gov. This highlights how rearrangement reactions can be employed to control the stereochemistry of fused-ring systems containing a pyrrolidinone core. The stereoselectivity in these reactions is crucial for the synthesis of enantiopure compounds.
Functional Group Interconversions and Derivatization
The this compound scaffold can be further elaborated through various functional group interconversions and derivatizations on both the pyrrolidinone and cyclopentane (B165970) rings.
While direct examples of mesylation on the this compound core are not prevalent in the provided search results, the conversion of alcohols to sulfonate esters, such as mesylates or tosylates, is a common strategy in organic synthesis to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions vanderbilt.edu. This would be a viable strategy for introducing a variety of functional groups onto the bicyclic framework if a hydroxylated derivative were available.
The amino derivative of the core scaffold, hexahydrocyclopenta[c]pyrrol-2(1H)-amine, is a key intermediate in the synthesis of other compounds nih.gov. This amine can readily undergo amidation or react with isocyanates to form ureas. For instance, the synthesis of Gliclazide, a sulfonylurea, involves the condensation of N-aminocyclopentane-1,2-dicarboximide with p-toluenesulfonyl urea (B33335) after a reduction step researchgate.net. This demonstrates the utility of the amino-functionalized scaffold in creating more complex molecules.
The pyrrolidinone ring can be functionalized at various positions. For example, 3-pyrrolin-2-one derivatives can undergo conjugate addition of cyclic enamines to acetylene carboxylates with a high degree of regioselectivity at the C-4 position mdpi.com. Furthermore, a vinylogous Mannich reaction of certain 3-pyrrolin-2-ones with Eschenmoser's salt allows for functionalization at the C-5 position mdpi.com.
The table below summarizes some of the functionalization reactions on related pyrrolidinone systems.
| Reaction Type | Reagents | Position of Functionalization | Product Type |
| Conjugate Addition | Cyclic enamines, acetylene carboxylates, LDA | C-4 | Functionalized γ-lactam |
| Vinylogous Mannich Reaction | Eschenmoser's salt, trimethylamine | C-5 | γ-lactam with a tetrasubstituted carbon |
Ring Alterations and Rearrangements
The bicyclic framework of this compound can potentially undergo ring alterations and rearrangements, although specific examples for this exact scaffold are not detailed in the provided search results. However, rearrangement reactions are a powerful tool in organic synthesis to create complex molecular architectures. For example, the Wolff rearrangement of a diazoketone can be used to form a ketene, which can then be trapped with an alcohol to form an ester vanderbilt.edu. This type of rearrangement could potentially be applied to a suitably functionalized derivative of the this compound scaffold to alter the ring structure.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of Hexahydrocyclopenta[b]pyrrol-2(1H)-one in solution. While a complete, publicly available spectral assignment for the parent compound is not readily found in the literature, analysis of related derivatives provides insight into the expected chemical shifts and coupling patterns.
¹H NMR spectroscopy would be expected to show a complex set of multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the methylene (B1212753) and methine protons of the fused cyclopentane (B165970) and pyrrolidinone rings. The proton attached to the nitrogen (N-H) would likely appear as a broader signal at a more downfield chemical shift.
¹³C NMR spectroscopy is crucial for identifying all unique carbon environments. A key signal would be the carbonyl carbon of the lactam, which is expected to resonate significantly downfield (in the range of 170-180 ppm), a characteristic feature of amide groups. scielo.br The remaining aliphatic carbons of the bicyclic system would appear at higher field strengths. scielo.br
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguously assigning the proton and carbon signals by revealing proton-proton coupling networks and direct one-bond proton-carbon correlations, respectively.
Mass Spectrometry Techniques (EI-MS, ESI-MS, Fragmentation Analysis)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₁₁NO, corresponding to a molecular weight of 125.17 g/mol .
Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 125. Fragmentation would likely involve characteristic losses, such as the loss of CO (carbonyl group) or cleavage of the bicyclic ring system. Electrospray Ionization (ESI), a softer ionization technique, would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 126. Analysis of derivatives in patents indicates that the molecular ion is readily detectable. google.comgoogle.com
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption band for this compound is the carbonyl (C=O) stretch of the lactam ring. This strong absorption is typically observed in the region of 1650-1700 cm⁻¹. Another important feature is the N-H stretching vibration, which would appear as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic rings would be observed just below 3000 cm⁻¹. scielo.brrsc.org
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=O Stretch (Lactam) | 1650 - 1700 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Determination of Crystal System and Lattice Parameters
While the crystal structure for the parent this compound is not publicly documented, studies on closely related 2-azabicyclo[3.3.0]octane derivatives have been performed. rsc.orgacs.orgrsc.org These analyses allow for the determination of the crystal system (e.g., monoclinic, orthorhombic) and the unit cell dimensions (lattice parameters: a, b, c, and angles: α, β, γ). For example, a derivative, (1R,5R)-6-exo,7-endo-dibenzoyloxy-8-exo-iodo-3-oxo-2-oxabicyclo[3.3.0]octane, was crystallized and its structure determined, providing a model for the bicyclo[3.3.0]octane core. rsc.org
Computational Investigations of Hexahydrocyclopenta B Pyrrol 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of Hexahydrocyclopenta[b]pyrrol-2(1H)-one.
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the distribution and energies of these orbitals are crucial for predicting its behavior in chemical reactions. For instance, in photochemical reactions like [2+2] cycloadditions with electron-deficient alkenes, the regioselectivity is governed by the interactions between the HOMO of the lactam and the LUMO of the alkene (HOMOlactam–LUMOalkene). evitachem.com DFT calculations can model these orbitals and predict the likely outcomes of such reactions. researchgate.net
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |
| Electron Density | Distribution of electrons across the molecule. | Indicates nucleophilic and electrophilic sites; the carbonyl oxygen and nitrogen atoms are typically regions of high electron density. |
The fused bicyclic structure of this compound, featuring a cyclopentane (B165970) ring and a pyrrolidinone ring, restricts its conformational freedom compared to acyclic molecules. evitachem.com However, different puckering modes of the five-membered rings and the relative orientation of substituents can lead to various conformers with distinct energy levels.
Quantum chemical calculations are invaluable for mapping out the detailed mechanisms of chemical reactions. For reactions involving bicyclic γ-lactams, computational studies can identify intermediates and, crucially, the transition state structures that connect them. researchgate.netrsc.org The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.
For example, in the synthesis of related tetrahydrocyclopenta[b]pyrroles, quantum-chemical modeling has been used to calculate the kinetic and thermodynamic characteristics of all reaction stages. researchgate.net Such studies can elucidate complex multi-step processes, including cyclization and rearrangement steps. By calculating the activation barriers (ΔG‡), researchers can predict which reaction pathways are energetically favorable, providing a rationale for experimentally observed product distributions and stereoselectivity. researchgate.net
Molecular Modeling and Docking Studies (focused on molecular interactions and scaffolds)
The this compound core is a bicyclic lactam scaffold that can be of interest in medicinal chemistry. evitachem.com Molecular modeling, and particularly docking studies, are computational techniques used to predict how a molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme. researchgate.netnih.gov
Docking simulations place the lactam scaffold into the binding pocket of a target protein and evaluate the fit using a scoring function, which estimates the binding affinity. These studies can reveal key molecular interactions responsible for binding, such as:
Hydrogen Bonds: The carbonyl oxygen and the N-H group of the lactam are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aliphatic cyclopentane portion of the scaffold can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding site. mdpi.com
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.
While specific docking studies for this compound are not widely published, the methodology has been extensively applied to other pyrrole-based scaffolds to identify potential inhibitors for various targets. researchgate.netnih.gov For instance, docking studies on pyrrole (B145914) derivatives have been used to predict binding modes and design new inhibitors for targets in infectious diseases and cancer. researchgate.netnih.govmdpi.com Such computational workflows, often combined with molecular dynamics simulations, help rationalize the structure-activity relationships of a chemical series and guide the design of more potent analogs. nih.gov
Table 2: Potential Molecular Interactions of the Scaffold in a Binding Site
| Interaction Type | Involved Moiety on Scaffold | Potential Interacting Partner (Amino Acid Residue) |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine |
| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Aspartate, Glutamate, Main-chain carbonyls |
| Hydrophobic Interactions | Cyclopentane ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. DFT methods are commonly used to calculate parameters associated with Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic techniques. nih.gov
For NMR spectroscopy, calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms and spin-spin coupling constants (J). This is achieved by first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted spectrum can be compared with the experimental one to confirm the structure, including its relative stereochemistry. For example, the relative configuration of stereocenters in complex lactams has been determined experimentally using Nuclear Overhauser Effect (NOESY) NMR, and these findings can be corroborated by comparing interatomic distances in computationally optimized 3D models. nih.gov
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the lactam ring or N-H bending. This information aids in the assignment of peaks in an experimental IR spectrum.
Synthesis and Chemical Scope of Derivatives and Analogues of Hexahydrocyclopenta B Pyrrol 2 1h One
Derivatives Substituted on the Pyrrolidinone Nitrogen
The nitrogen atom of the pyrrolidinone ring is a common site for substitution, allowing for the introduction of a wide array of functional groups. These modifications are pivotal in altering the molecule's biological activity and physicochemical properties. N-alkylation and N-acylation are the most prevalent strategies for derivatization.
A notable example is the synthesis of N-benzyl derivatives. In one synthetic route, the nitrogen is substituted with a benzyl group as part of a reductive amination-cyclization sequence. scielo.brscielo.br This strategy has been employed to create analogues of nootropic agents like nebracetam. scielo.brscielo.br The process often involves the reaction of a functionalized cyclopentanone (B42830) precursor with benzylamine.
N-acylated derivatives are also of significant interest, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The widely used drug Ramipril, for instance, is based on the 2-azabicyclo[3.3.0]octane framework, where the pyrrolidinone nitrogen is acylated with an N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-(S)-alanine moiety. google.comgoogle.com The synthesis of these complex derivatives often starts from the parent bicyclic amino acid, which is then coupled with the desired acyl side chain.
| Derivative Type | Reagents/Conditions | Example Product | Application/Significance |
| N-Alkylation | Benzylamine, NaBH3CN | N-Benzyl-2-azabicyclo[3.3.0]octan-3-one derivatives | Synthesis of neuroactive compounds scielo.brscielo.br |
| N-Acylation | N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-(S)-alanine | Ramipril | ACE inhibitor for hypertension google.comgoogle.com |
Functionalization of the Cyclopentane (B165970) Ring
The carbocyclic cyclopentane portion of the hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold offers multiple positions for functionalization, enabling the modulation of steric and electronic properties.
One direct method of functionalization is halogenation. Iodolactamization of 2-cyclopentene-1-acetamide using iodine results in the formation of 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one. miracosta.edu This reaction proceeds with high stereoselectivity, providing a handle for further synthetic transformations.
Hydroxymethyl groups can also be introduced onto the cyclopentane ring. The synthesis of an N-benzyl-5-hydroxymethyl derivative has been reported, starting from methyl 2-oxocyclopentanecarboxylate. scielo.br This synthesis involves alkylation of the starting material, followed by a one-pot reductive amination-cyclization and a subsequent chemoselective reduction of an ester group to the desired primary alcohol. scielo.br This functionalization is key in creating bioisosteres of existing drugs. scielo.brscielo.br
| Functionalization | Method | Starting Material | Resulting Compound |
| Iodination | Iodolactamization | 2-Cyclopentene-1-acetamide | 8-exo-Iodo-2-azabicyclo[3.3.0]octan-3-one miracosta.edu |
| Hydroxymethylation | Reductive amination/cyclization followed by ester reduction | Methyl 2-oxocyclopentanecarboxylate | N-Benzyl-5-hydroxymethyl-2-azabicyclo[3.3.0]octan-3-one scielo.br |
Stereoisomers and Diastereomeric Forms (e.g., endo/exo, cis/trans)
The 2-azabicyclo[3.3.0]octane skeleton contains two bridgehead stereocenters, leading to the possibility of cis and trans ring fusions. The relative orientation of substituents on the pyrrolidinone ring is described by endo and exo nomenclature. The cis-fused configuration is generally more stable and is the focus of most synthetic efforts, particularly in pharmaceutical applications. google.com
The synthesis of precursors for the ACE inhibitor Ramipril specifically targets the (S,S,S)-cis,endo stereoisomer of 2-azabicyclo-[3.3.0]-octane-3-carboxylic acid. google.comgoogle.comtandfonline.com Asymmetric synthesis strategies often employ chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), to achieve high diastereoselectivity. tandfonline.com Racemic mixtures can also be resolved using chiral acids like O,O-diacyltartaric acids or mandelic acid to form diastereomeric salts that can be separated. google.com
The stereochemical outcome of reactions on this scaffold is highly dependent on the reaction conditions and substrates. For instance, a diastereoselective reductive amination-cyclization one-pot reaction has been shown to produce a 4.3:1 ratio of the desired γ-lactam over the corresponding trans-cyclopentanamine, indicating a preference for the formation of the cis-fused bicyclic system. scielo.brscielo.br Furthermore, photochemical reactions, such as the decarboxylative photocyclization of derivatives linked to phthalimide, have been studied to understand the factors controlling induced and noninduced diastereoselectivity, which can lead to the preferential formation of one stereoisomer. acs.orgnih.gov
| Stereochemical Feature | Description | Synthetic Control |
| Ring Fusion | cis or trans orientation of the two fused five-membered rings. The cis form is generally more stable. | Diastereoselective cyclization reactions often favor the cis isomer. scielo.brscielo.br |
| Substituent Orientation | endo or exo position of substituents relative to the bicyclic system. For 3-substituted compounds, endo points towards the cyclopentane ring. | Asymmetric synthesis and chiral resolution are used to isolate specific endo or exo isomers. google.comtandfonline.com |
Analogues with Modified Ring Fusion or Heteroatom Placement (e.g., Octahydrocyclopenta[c]pyrrole Derivatives)
Analogues of this compound are synthesized to explore different spatial arrangements and biological activities. A prominent class of analogues is the octahydrocyclopenta[c]pyrrole series, also known as 3-azabicyclo[3.3.0]octanes, where the nitrogen atom is at a bridgehead position. These are important intermediates for various pharmaceuticals. medchemexpress.com
The synthesis of octahydrocyclopenta[c]pyrrole can be achieved from 1,2-cyclopentane dicarboximide. This precursor is obtained by the catalytic cyclization of 2-carbamoyl cyclopentanecarboxylic acid amine. The dicarboximide is then reduced, for example, with a sodium borohydride (B1222165)/aluminum trichloride system, to yield the 3-azabicyclo[3.3.0]octane core. google.com Another route involves the reaction of cyclopentane-1,2-dicarboxylic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303), followed by reduction, to produce N-amino-3-azabicyclo[3.3.0]octane, an intermediate for the drug Gliclazide. researchgate.net
Another class of analogues involves altering the ring structure from a fused system to a bridged one. The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, represents such a modification. rsc.org This scaffold is present in natural alkaloids and has been a target in total synthesis. rsc.orgresearchgate.net Its synthesis is often achieved via intramolecular cyclization strategies, for instance, through an intramolecular epoxide ring-opening reaction. rsc.org
| Analogue Class | Core Structure | Synthetic Precursor |
| Octahydrocyclopenta[c]pyrrole | 3-Azabicyclo[3.3.0]octane | 1,2-Cyclopentane dicarboximide google.com or Cyclopentane-1,2-dicarboxylic anhydride researchgate.net |
| Bridged Bicyclic Lactam | 2-Azabicyclo[3.2.1]octane | Functionalized cyclopentanes or piperidines rsc.org |
Applications in Organic Synthesis
Utilization as a Synthetic Intermediate for Complex Molecules
The hexahydrocyclopenta[c]pyrrolidine core, a close structural isomer of the [b]pyrrol-2(1H)-one, is a key intermediate in the synthesis of several significant pharmaceutical compounds. The synthesis of this core often begins with precursors like cyclopentane-1,2-dicarboxylic anhydride (B1165640). researchgate.netresearchgate.net
Gliclazide: This second-generation sulfonylurea, used as an oral hypoglycemic agent, is synthesized using a key bicyclic amine intermediate, hexahydrocyclopenta[c]pyrrol-2-amine. researchgate.netresearchgate.net One common synthetic route involves a three-step process starting from cyclopentane-1,2-dicarboxylic anhydride. researchgate.netresearchgate.net The anhydride is first condensed with hydrazine (B178648) hydrate (B1144303) to form N-aminocyclopentane-1,2-dicarboximide. researchgate.netresearchgate.net Subsequent reduction of this intermediate yields the crucial hexahydrocyclopenta[c]pyrrol-2-amine, which is then condensed with p-toluenesulfonyl urea (B33335) or a related derivative to produce Gliclazide. researchgate.netresearchgate.netgoogle.com An alternative approach involves the reaction of 3-Amino-3-azabicyclo[3.3.0]octane with p-toluene sulfonamide in the presence of carbonyldiimidazole as a catalyst. jsynthchem.com
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide: This compound, investigated for its activity in the central nervous system, particularly for cognitive deficiencies, also relies on the cis-hexahydrocyclopenta[c]pyrrole bicyclic amine for its synthesis. google.comgoogleapis.com Industrial synthesis processes have been developed to produce this molecule with high purity. google.comgoogleapis.com One patented method describes obtaining the oxalate (B1200264) salt of the final compound in a three-step sequence starting from 4-hydroxybenzonitrile. googleapis.com This involves an O-alkylation reaction, coupling with the octahydracyclopenta[c]pyrrole ring system, and a final basic hydrolysis of the nitrile group to the benzamide. google.comgoogleapis.com
| Target Molecule | Key Intermediate | Starting Material Example | Synthetic Steps | Overall Yield |
| Gliclazide | Hexahydrocyclopenta[c]pyrrol-2-amine | Cyclopentane-1,2-dicarboxylic anhydride | 1. Condensation with hydrazine hydrate2. Reduction to form the bicyclic amine3. Condensation with p-toluenesulfonyl urea | ~60% researchgate.netresearchgate.net |
| 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide | cis-Octahydrocyclopenta[c]pyrrole | 4-Hydroxybenzonitrile | 1. O-alkylation2. Coupling with the bicyclic amine3. Basic hydrolysis of nitrile to amide | ~46.6% google.comgoogleapis.com |
Role as a Chiral Building Block in Asymmetric Synthesis
The hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold is inherently chiral, existing in different stereoisomeric forms, such as the (3aR,6aR) and (3aS,6aS) isomers. evitachem.com This stereochemical complexity makes it a highly valuable chiral building block in asymmetric synthesis. The use of enantiomerically pure starting materials is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities.
The synthesis of specific stereoisomers of this scaffold can be achieved through enantioselective cyclization techniques, often employing chiral catalysts. evitachem.com By starting with a well-defined chiral building block like (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one, chemists can control the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure complex target molecules. This approach is fundamental in creating new pharmaceuticals with improved specificity and efficacy. The application of such chiral synthons is a cornerstone of modern asymmetric synthesis, enabling the construction of complex natural products and medicinal agents. sigmaaldrich.comrsc.org
Integration into Diverse Heterocyclic Scaffolds (e.g., Oxazolidinones)
The structural framework of hexahydrocyclopenta[c]pyrrolidine has been successfully incorporated into other important heterocyclic systems, most notably the oxazolidinones. Oxazolidinones are a significant class of compounds, with some derivatives being used as antibiotics that inhibit bacterial protein synthesis. jst.go.jpwikipedia.org
Researchers have synthesized novel oxazolidinone derivatives by attaching a 5-substituted octahydrocyclopenta[c]pyrrol-2-yl moiety to the oxazolidinone core. jst.go.jpresearchgate.net In one study, a series of these hybrid molecules were prepared and evaluated for their in vitro antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. jst.go.jpresearchgate.net The synthesis involved the reduction of an N-aryl azabicyclic ketone to stereoselectively produce an endo-alcohol, which served as a key intermediate for further elaboration into the final oxazolidinone compounds. jst.go.jp Several of the synthesized compounds demonstrated potent inhibitory activity, highlighting the potential of this scaffold in developing new antimicrobial agents. researchgate.net
| Compound Type | Scaffold Integrated | Purpose of Integration | Research Finding |
| Novel Antimicrobials | Octahydrocyclopenta[c]pyrrole | To create novel oxazolidinone-class antibiotics | Certain synthesized compounds showed potent inhibitory activity against M. tuberculosis H37Rv, superior to the existing drug linezolid. researchgate.net |
Development of Chemical Libraries Based on the this compound Core
In modern drug discovery, the generation of chemical libraries based on a central scaffold is a powerful strategy for identifying new lead compounds. The this compound core represents an attractive scaffold for combinatorial chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is advantageous for optimizing interactions with biological targets.
By utilizing the core structure, a large number of analogs can be systematically synthesized by introducing diverse substituents at various reactive positions. This allows for the exploration of the chemical space around the scaffold to identify structure-activity relationships (SAR). Given that derivatives of the related hexahydrocyclopenta[c]pyrrole scaffold have proven biological activity, libraries based on this core are of significant interest for screening against a wide range of enzymes and receptors to discover new therapeutic agents. evitachem.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Hexahydrocyclopenta[b]pyrrol-2(1H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives are typically synthesized via multi-step reactions. For example:
- Hydrogenation : Reduction of acetates (e.g., compound 11 in ) using 95% ethanol under hydrogenation yields stereochemically defined products .
- Substitution Reactions : Methylation with methyl iodide and potassium carbonate in acetonitrile (e.g., compound 7 in ) requires reflux conditions (80–85°C) for 24 hours .
- Acetylation : Stirring with acetic anhydride and sodium acetate produces acetylated derivatives (e.g., compound 8 in ) .
- Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol vs. methanol) to improve crystallinity and yield .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Key Techniques :
- Melting Point Analysis : Used to assess purity (e.g., compound 41 in melts at 147–152°C) .
- Spectroscopy :
- ¹H NMR : Assign stereochemistry using coupling constants (e.g., δ 7.23–7.17 ppm for aromatic protons in diastereomer 2y, ) .
- IR : Confirm carbonyl stretches (e.g., 1700–1750 cm⁻¹ for lactams) .
- Mass Spectrometry (MS) : ESI+ mode verifies molecular ions (e.g., m/z 434 [M+H]⁺ for compound 31 in ) .
Q. What biological activities have been reported for this compound derivatives?
- Pharmacological Applications :
- Antidiabetic Agents : Gliclazide ( ) stimulates insulin secretion via sulfonylurea receptor binding .
- Antimicrobial Activity : Substituents like trifluoromethyl groups (compound 43, ) enhance potency against Gram-positive bacteria .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing bicyclic derivatives be addressed?
- Stereocontrol Strategies :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3aR,5R,6aS)-configured intermediates in ) .
- Catalytic Hydrogenation : Optimize pressure and catalyst (e.g., Pd/C) to favor cis/trans isomer ratios (e.g., compound 12a in ) .
Q. What structural modifications improve the therapeutic efficacy of this compound-based compounds?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at the phenyl ring (compound 43, ) increases metabolic stability .
- Heterocyclic Appendages : Triazolo[4,3-a]pyridine (compound 41, ) enhances binding to retinol-binding protein 4 (RBP4) .
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Case Study : Conflicting NMR signals may arise from dynamic rotational isomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
